Teflaro Teflaro Ceftaroline fosamil acetate monohydrate is a hydrate that is the monohydrate form of ceftaroline fosamil acetate. A prodrug for ceftaroline, used for the treatment of adults with acute bacterial skin and skin structure infections. It has a role as an antimicrobial agent, an antibacterial drug and a prodrug. It contains a ceftaroline fosamil acetate.
Ceftaroline fosamil is a cephalosporin antibacterial indicated for the treatment of the following infections caused by designated susceptible bacteria: Acute bacterial skin and skin structure infections. Community-acquired bacterial pneumonia.
Ceftaroline Fosamil is an N-phosphono prodrug of the fifth-generation cephalosporin derivative ceftaroline with antibacterial activity. Ceftaroline fosamil is hydrolyzed to the active form ceftaroline in vivo. Ceftaroline binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A fifth-generation cephalosporin antibacterial agent that is used to treat skin infections caused by bacteria in adults and newborns. Ceftaroline has a 1,3-thiazolidine ring attached to the C-7 position of its cephalosporin core.
Brand Name: Vulcanchem
CAS No.: 866021-48-9
VCID: VC0005578
InChI: InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13+;;/t14-,19-;;/m1../s1
SMILES: CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O
Molecular Formula: C24H27N8O11PS4
Molecular Weight: 762.8 g/mol

Teflaro

CAS No.: 866021-48-9

Cat. No.: VC0005578

Molecular Formula: C24H27N8O11PS4

Molecular Weight: 762.8 g/mol

Purity: > 99%

* For research use only. Not for human or veterinary use.

Teflaro - 866021-48-9

CAS No. 866021-48-9
Molecular Formula C24H27N8O11PS4
Molecular Weight 762.8 g/mol
IUPAC Name acetic acid;(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate
Standard InChI InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13+;;/t14-,19-;;/m1../s1
Standard InChI Key KRWPPVCZNGQQHZ-ILKMAARGSA-N
Isomeric SMILES CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O
SMILES CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O
Canonical SMILES CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O

Chemical and Pharmacological Profile of Ceftaroline Fosamil

Structural Characteristics

Ceftaroline fosamil (IUPAC name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(4-pyridin-2-ylthiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid fosamil) is a water-soluble prodrug rapidly converted to its active metabolite, ceftaroline, in plasma. Its molecular formula is C22H21N8O8PS4C_{22}H_{21}N_8O_8PS_4, with a molar mass of 684.67 g/mol . The inclusion of a 1,3-thiazole ring and methoxyimino group enhances stability against β-lactamases, while the pyridinium moiety improves binding affinity to penicillin-binding proteins (PBPs) .

Pharmacokinetics and Distribution

Ceftaroline fosamil exhibits linear pharmacokinetics following intravenous administration, with a protein binding rate of 20% and a half-life of 2.5 hours . Peak plasma concentrations (CmaxC_{max}) of 19.4 mg/L are achieved after a 600 mg dose infused over 60 minutes. The drug demonstrates excellent tissue penetration, with lung epithelial lining fluid concentrations exceeding plasma levels by 30%–40%, making it particularly effective in pulmonary infections . Approximately 88% of the drug is excreted unchanged in urine, necessitating dose adjustments in renal impairment .

Table 1: Key Pharmacokinetic Parameters of Ceftaroline Fosamil

ParameterValue
Bioavailability (IV)100%
Protein Binding20%
Volume of Distribution20–28 L
Elimination Half-Life2.5 hours
Renal Excretion88%
AUC (600 mg dose)57.8 mg·h/L

Mechanism of Action and Antimicrobial Spectrum

Binding to Penicillin-Binding Proteins

Ceftaroline exerts bactericidal activity by irreversibly binding to PBPs, particularly PBP2a in MRSA and PBP2x in Streptococcus pneumoniae. This dual targeting mechanism overcomes resistance mediated by mecA gene-encoded PBP2a, which confers methicillin resistance in staphylococci . Comparative studies show ceftaroline’s affinity for PBP2a is 10-fold higher than ceftobiprole, another fifth-generation cephalosporin .

Spectrum of Activity

Teflaro demonstrates potent activity against:

  • Gram-positive pathogens: MRSA (MIC₉₀: 1–2 mg/L), methicillin-susceptible S. aureus (MSSA), Streptococcus pyogenes, and Streptococcus agalactiae .

  • Gram-negative pathogens: Haemophilus influenzae, Moraxella catarrhalis, and Escherichia coli (limited to non-ESBL producers) .

Notably, it lacks activity against Pseudomonas aeruginosa, Enterobacter spp., and anaerobes like Bacteroides fragilis .

Table 2: MIC₉₀ Values for Key Pathogens

OrganismMIC₉₀ (mg/L)
MRSA1–2
MSSA0.5
S. pneumoniae0.12
H. influenzae≤0.03
E. coli (non-ESBL)0.5

Clinical Efficacy in Approved Indications

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

In the CANVAS 1 and 2 trials, ceftaroline (600 mg IV q12h) demonstrated non-inferiority to vancomycin plus aztreonam, with clinical cure rates of 85.3% vs. 82.5% in the modified intent-to-treat (MITT) population . Subgroup analyses of patients with baseline S. aureus bacteremia revealed cure rates of 81.8% with ceftaroline versus 70.0% with comparator regimens . A 2018 meta-analysis of 12 trials confirmed ceftaroline’s superiority, showing a 21% lower risk of treatment failure compared to other antibiotics (RR: 0.79; 95% CI: 0.65–0.95) .

Community-Acquired Bacterial Pneumonia (CABP)

The FOCUS 1 and 2 trials established ceftaroline’s efficacy in CABP, with clinical response rates of 84.3% vs. 77.7% for ceftriaxone . Post-hoc analyses highlighted its activity against multidrug-resistant S. pneumoniae (MDRSP), achieving 100% eradication in isolates with penicillin MICs ≥4 mg/L .

Regulatory Evolution and Label Updates

The FDA approved a revised label in 2015 to include:

  • Use in ABSSSI patients with concurrent S. aureus bacteremia .

  • Shorter infusion times (5–60 minutes) to enhance clinical flexibility .
    In 2023, approval was extended to neonates ≥34 weeks gestational age and ≥12 days postnatal age for ABSSSI .

Place in Therapy and Resistance Considerations

While Teflaro remains a first-line option for MRSA-associated ABSSSI and CABP, emerging resistance mechanisms warrant vigilance. Isolates with PBP2a mutations (e.g., E239K) exhibit 4–8-fold MIC increases, particularly in regions with high ceftaroline utilization . Combination therapy with daptomycin or linezolid is under investigation for persistent bacteremia.

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